molecular formula C8H6BrF3O B2924229 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene CAS No. 2092668-52-3

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene

Cat. No.: B2924229
CAS No.: 2092668-52-3
M. Wt: 255.034
InChI Key: SOXRWSHVRNLWSF-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 4 (CAS: 1198171-18-4; referenced in product catalogs ). This structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to fluorine substitution . Its applications span pharmaceutical intermediates and agrochemical synthesis, leveraging halogen and fluorine interactions for targeted reactivity .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXRWSHVRNLWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092668-52-3
Record name 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxy-benzene
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Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene with analogous halogenated aromatics, emphasizing substituent effects:

Compound Name CAS Substituents Molecular Formula Key Features
This compound 1198171-18-4 Br, CF₂H, F, OMe C₈H₅BrF₃O Difluoromethyl enhances stability; methoxy improves solubility .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br, F, OMe, NO₂ C₇H₄BrFNO₃ Nitro group increases reactivity but may reduce biocompatibility .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br, F, OCF₃ C₇H₂BrF₄O Trifluoromethoxy boosts electron-withdrawing effects .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 Br, Cl, F, CH₃ C₇H₅BrClF Chlorine introduces steric hindrance; methyl enhances lipophilicity .
1-Bromo-3-fluoro-4-methoxybenzene Not provided Br, F, OMe C₇H₆BrFO Simpler structure lacks difluoromethyl, reducing metabolic stability .

Physicochemical Properties

  • Boiling Points and Density : Analogous compounds like α-bromo-3,5-difluorotoluene exhibit a boiling point of 65°C and density of 1.6 g/cm³, suggesting similar volatility for bromo-fluoro aromatics .
  • Polarity: The trifluoromethoxy group in 105529-58-6 increases polarity compared to methoxy, impacting solubility in nonpolar solvents .
  • Stability : Difluoromethyl groups (as in 1198171-18-4) resist hydrolysis better than nitro or chloro substituents, favoring long-term storage .

Biological Activity

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene, also known by its CAS number 2092668-52-3, is a halogenated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring multiple halogen atoms and a methoxy group, suggests a range of biological activities that warrant detailed investigation.

  • Molecular Formula: C8H6BrF3O
  • Molecular Weight: 255.03 g/mol
  • Appearance: Colorless to light yellow solid
  • Solubility: Poorly soluble in water; high solubility in organic solvents

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its interactions with specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that halogenated aromatic compounds can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar effects due to the presence of bromine and fluorine atoms which enhance biological activity through increased lipophilicity and reactivity with microbial cell membranes .

Anticancer Potential

Halogenated compounds are increasingly recognized for their anticancer properties. Preliminary research has shown that this compound may inhibit the proliferation of cancer cells. In vitro studies have indicated that such compounds can induce apoptosis in human cancer cell lines by disrupting cellular signaling pathways .

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition: The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and lead to increased efficacy or toxicity of co-administered drugs .
  • Reactive Oxygen Species (ROS) Generation: The presence of fluorine atoms may enhance the generation of ROS within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated benzenes, including derivatives similar to this compound. The results showed significant inhibition against Gram-positive bacteria, with minimal cytotoxicity towards human cells .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers tested the compound against several human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that it promotes apoptosis through mitochondrial pathways .

Data Summary Table

PropertyValue
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
SolubilityPoorly soluble in water
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityIC50 < 10 µM in cancer cell lines
Enzyme InhibitionCYP1A2 and CYP2C19 inhibitors

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